7-Amino-1H-indole-3-carbonitrile
Overview
Description
7-Amino-1H-indole-3-carbonitrile is an organic compound belonging to the indole family, characterized by an indole core substituted with an amino group at the 7th position and a nitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors, such as 2-nitrobenzaldehyde and malononitrile, followed by reduction and amination steps.
Cyclization: The initial step involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form 2-nitro-1H-indole-3-carbonitrile.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Amination: Finally, the intermediate is subjected to amination conditions to introduce the amino group at the 7th position, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 5th positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation with bromine or chlorination with sulfuryl chloride.
Major Products:
Oxidation: 7-Nitro-1H-indole-3-carbonitrile.
Reduction: 7-Amino-1H-indole-3-ethylamine.
Substitution: 2-Bromo-7-amino-1H-indole-3-carbonitrile.
Scientific Research Applications
Chemistry: 7-Amino-1H-indole-3-carbonitrile is used as a building block in organic synthesis, particularly in the construction of complex indole derivatives. It serves as a precursor for various heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its role in targeting specific enzymes and receptors in disease pathways.
Industry: In the material science industry, this compound is used in the synthesis of dyes, pigments, and polymers. Its unique structural properties contribute to the development of materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 7-Amino-1H-indole-3-carbonitrile in biological systems involves its interaction with molecular targets such as enzymes and receptors. The amino group at the 7th position and the nitrile group at the 3rd position facilitate binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
7-Amino-1H-indole-2-carbonitrile: Similar structure but with the nitrile group at the 2nd position.
5-Amino-1H-indole-3-carbonitrile: Amino group at the 5th position instead of the 7th.
7-Amino-4-methyl-1H-indole-3-carbonitrile: Additional methyl group at the 4th position.
Uniqueness: 7-Amino-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the amino and nitrile groups influences its interaction with biological targets and its utility in synthetic applications.
Properties
IUPAC Name |
7-amino-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDFKEMRXVEKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302952 | |
Record name | 7-Amino-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-11-4 | |
Record name | 7-Amino-1H-indole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165669-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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